Cross-Coupling Rate: Biphenylsulfonate vs. Benzenesulfonate
In the nickel-catalyzed Kumada-type coupling with aryl Grignard reagents, neopentyl biphenylsulfonates are completely consumed within 16 h under standard conditions (dppfNiCl₂, refluxing THF), whereas the corresponding benzenesulfonates typically require almost 30 h for completion—representing an approximately 1.9-fold rate advantage for the biphenyl scaffold [1]. This rate enhancement is attributed to precomplexation of the extended π-electron system with the nickel catalyst prior to oxidative addition [1]. The biphenylsulfonates delivered coupling products (unsymmetrical terphenyls) in 66–84% isolated yields across multiple substrate combinations (Table 2, entries 1–15) [1].
| Evidence Dimension | Ni-catalyzed cross-coupling reaction completion time with aryl Grignard reagents |
|---|---|
| Target Compound Data | Biphenylsulfonates (including 2-, 3-, and 4-isomers): complete consumption within 16 h; isolated yields 66–84% |
| Comparator Or Baseline | Benzene sulfonates: typically required almost 30 h for completion under identical conditions |
| Quantified Difference | Approximately 1.9× faster completion; ~14 h time savings per reaction cycle |
| Conditions | dppfNiCl₂ catalyst, refluxing THF, 3–5 equiv. ArMgBr, Ar atmosphere |
Why This Matters
Faster coupling kinetics translate directly to higher throughput in parallel/combinatorial synthesis and reduced thermal degradation of sensitive substrates during prolonged reflux.
- [1] Cho, C.-H.; Kim, I.-S.; Park, K. Tetrahedron 2004, 60 (21), 4589–4599. Text at results: 'biphenylsulfonates showed a higher reactivity than the benzenesulfonates under the standard reaction conditions… Most of 3 were completely consumed within 16 h, while the benzenesulfonates typically required almost 30 h for the completion.' DOI: 10.1016/j.tet.2004.03.072. View Source
